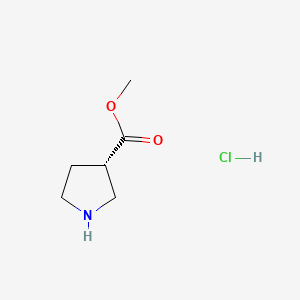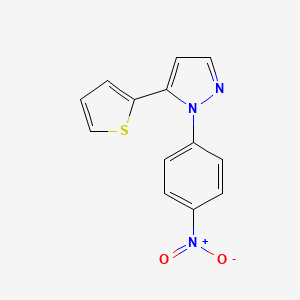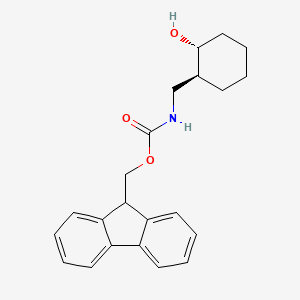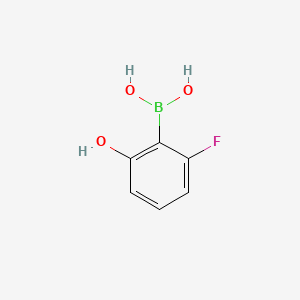![molecular formula C8H4ClNOS B581067 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1296224-97-9](/img/structure/B581067.png)
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4ClNOS. It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a chlorine atom at the 4-position and an aldehyde group at the 2-position.
作用機序
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Biochemical Pathways
The specific biochemical pathways affected by 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
準備方法
The synthesis of 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine core.
Formylation: The final step involves the formylation of the 2-position to introduce the aldehyde group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
類似化合物との比較
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
4-Chlorothieno[3,2-c]pyridine: Lacks the aldehyde group, which affects its reactivity and applications.
Thieno[3,2-c]pyridine-2-carbaldehyde:
The presence of both the chlorine atom and the aldehyde group in this compound makes it unique and versatile for various chemical transformations and applications.
特性
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJJQDFZHFZBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
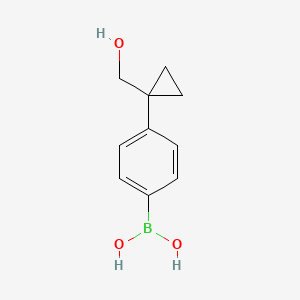

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)


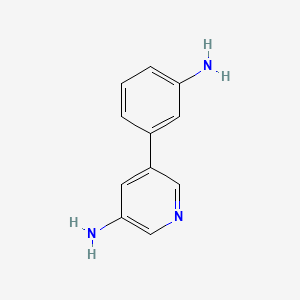
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)
